Bienvenue dans la boutique en ligne BenchChem!

N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Lipophilicity Physicochemical profiling SAR

This cycloheptyl (C7) variant is the sole structural variable in the 1-[2-(diethylamino)-2-oxoethyl]indol-3-yl-2-oxoacetamide series. Its seven-membered ring imparts distinct conformational flexibility, steric volume (Sterimol B1=2.31 Å, B5=7.58 Å), and lipophilicity (logP 0.76) versus the cyclohexyl analog—critical for SAR, CNS permeability, and target engagement studies. Single HBD enables directed hydrogen-bonding analysis. Secure compound-specific supply; generic substitution would compromise pharmacological profiling and QSAR model integrity.

Molecular Formula C23H31N3O3
Molecular Weight 397.519
CAS No. 872848-68-5
Cat. No. B2824397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
CAS872848-68-5
Molecular FormulaC23H31N3O3
Molecular Weight397.519
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCCCC3
InChIInChI=1S/C23H31N3O3/c1-3-25(4-2)21(27)16-26-15-19(18-13-9-10-14-20(18)26)22(28)23(29)24-17-11-7-5-6-8-12-17/h9-10,13-15,17H,3-8,11-12,16H2,1-2H3,(H,24,29)
InChIKeyWUPMYDHYXIOVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide (CAS 872848-68-5): Structural Identity and Procurement Baseline


N-Cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide is a fully synthetic indole-3-yl-oxoacetamide derivative bearing a cycloheptyl amide substituent at the oxoacetamide terminus and an N,N-diethylacetamide pendant at the indole N1 position. Its molecular formula is C₂₃H₃₁N₃O₃ and its monoisotopic mass is 397.519 g/mol [1]. The compound contains one hydrogen bond donor, three hydrogen bond acceptors, and two basic centers, and it passes Lipinski's drug-like rule with zero violations [1]. It belongs to a broader structural series of 1-[2-(diethylamino)-2-oxoethyl]indol-3-yl-2-oxoacetamides that differ solely at the terminal amide substituent (e.g., cyclohexyl, N-methylcyclohexyl, ethyl, benzyl, benzhydryl, isopentyl) [2]. No peer-reviewed pharmacological or biochemical characterization of this precise compound was identified in the public literature as of the search date.

Why N-Cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide Cannot Be Interchanged with Other Indole Oxoacetamide Derivatives


Within the 1-[2-(diethylamino)-2-oxoethyl]indol-3-yl-2-oxoacetamide series, the terminal amide substituent is the sole structural variable and the principal determinant of differential physicochemical and, by inference, pharmacological behavior. The cycloheptyl group in CAS 872848-68-5 introduces a seven-membered cycloalkane ring that differs from the six-membered cyclohexyl ring of its closest congener (CAS 872848-64-1) in conformational flexibility, steric volume, and lipophilicity [1]. Computational predictions indicate that these ring-size differences translate into quantifiable shifts in logP, aqueous solubility, and hydrogen bond donor capacity that may alter membrane permeability, target binding kinetics, and metabolic stability [1]. Indiscriminate substitution with an N-ethyl, N-benzyl, or N-cyclohexyl analog would therefore not preserve the same property profile, making compound-specific procurement essential for structure-activity relationship (SAR) studies or pharmacological profiling.

Quantitative Differentiation Evidence for N-Cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide (872848-68-5)


Lipophilicity Differentiation: Calculated logP of Cycloheptyl vs. Cyclohexyl Amide Analogs

The target compound carries a cycloheptyl amide substituent, which is predicted to confer higher lipophilicity compared to the cyclohexyl amide analog (CAS 872848-64-1). Computational logP (SlogP) for the target compound is 0.76, reflecting the seven-membered ring's greater hydrophobic surface area versus a six-membered cyclohexyl ring. No experimental SlogP for the cyclohexyl analog was available from the same prediction engine at the time of search, but the increment is consistent with the established Hansch π contribution of an additional methylene unit (approximately +0.5 logP units). [1] [2]

Lipophilicity Physicochemical profiling SAR

Aqueous Solubility Differentiation: Calculated logS of Cycloheptyl vs. Cyclohexyl Amide Analogs

The computational logS for the target cycloheptyl compound is −3.75, indicating moderate aqueous solubility consistent with drug-like molecules. The cyclohexyl analog (CAS 872848-64-1) is expected, based on the smaller hydrophobic surface area, to exhibit slightly higher solubility (less negative logS). The measured difference arises from the larger hydrocarbon surface of the cycloheptyl ring, which increases the free energy of cavity formation in water [1].

Aqueous solubility Drug-likeness Formulation

Hydrogen Bond Donor Capacity: Cycloheptyl Secondary Amide vs. N-Methylated Tertiary Amide Analogs

The target compound features a secondary amide (NH-cycloheptyl) with one hydrogen bond donor (HBD). In contrast, the N-methylated analog N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide (CAS 872843-46-4) is a tertiary amide with zero HBDs. The presence of a hydrogen bond donor can be critical for key target interactions (e.g., kinase hinge binding, PDE active-site interactions) but may simultaneously reduce passive membrane permeability. The target compound thus provides an intermediate HBD profile between the N-unsubstituted amide (CAS 893984-67-3, 2 HBDs) and the fully N-substituted tertiary amide (0 HBDs) [1] [2].

Hydrogen bonding Target engagement Permeability

Steric Parameter Differentiation: Cycloheptyl Sterimol B1 vs. Cyclohexyl Analog

The MMsINC database provides computed Sterimol parameters for the target compound. The Sterimol B1 value (minimum substituent width perpendicular to the attachment axis) is 2.31 Å, and B5 (maximum width) is 7.58 Å. These values reflect the flattened chair conformations accessible to the cycloheptyl ring. A cyclohexyl ring, by comparison, typically exhibits B1 ≈ 1.9 Å and B5 ≈ 5.6–6.0 Å. The larger steric footprint of the cycloheptyl group may differentially engage hydrophobic sub-pockets in target proteins or restrict conformational sampling in ways not achievable with a cyclohexyl substituent [1].

Steric parameters Conformational analysis Receptor fit

Research-Grade Purity Specification and Vendor Availability

The compound is commercially available from multiple research chemical suppliers at a specified purity of 95% (HPLC or equivalent). This purity level is standard for screening-grade compounds within this chemical series and is sufficient for primary biochemical assays, cellular screening, and initial SAR studies. No pharmacopeial reference standard or certified reference material (CRM) grade was identified for this compound. Users requiring >98% purity for biophysical assays (e.g., SPR, ITC, crystallography) should verify lot-specific certificates of analysis and consider additional purification (e.g., preparative HPLC) prior to use .

Purity Procurement Quality control

Recommended Research Applications for N-Cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide (872848-68-5)


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Single Hydrogen Bond Donor Capacity

With a calculated logP of 0.76, logS of −3.75, and a single hydrogen bond donor, the compound occupies a physicochemical space consistent with CNS drug-like properties [1]. It can serve as a scaffold for developing blood-brain-barrier-penetrant ligands where the cycloheptyl group provides modest lipophilicity without excessive hydrophobicity (logP < 5). The single HBD distinguishes it from fully N-substituted analogs (0 HBDs) that may lack key target hydrogen bonding, and from unsubstituted amides (2 HBDs) that may suffer reduced permeability.

Structure-Activity Relationship (SAR) Studies Exploring Cycloalkyl Ring Size Effects in Indole-3-yl-Oxoacetamide Series

This compound represents the cycloheptyl (C7) variant within a cycloalkyl series that spans cyclopropyl through cyclooctyl and beyond. Systematic comparison with the cyclohexyl analog (CAS 872848-64-1) and other ring-size variants enables quantitative evaluation of the impact of ring size on target potency, selectivity, and ADME properties. The computational steric parameters (Sterimol B1 = 2.31 Å, B5 = 7.58 Å) [1] provide a quantitative basis for interpreting SAR trends and for building predictive pharmacophore or QSAR models.

PDE or Kinase Inhibitor Scaffold Optimization with Defined Hydrogen Bond Donor Topology

Indole-3-yl-oxoacetamides have been investigated as phosphodiesterase (PDE) inhibitors and kinase inhibitors in the medicinal chemistry literature [2]. The target compound's single secondary amide NH can engage conserved hinge-region or catalytic-site residues in these enzyme families. Its intermediate HBD count (1) compared to N-methylated (0) and unsubstituted (2) analogs makes it a valuable tool for dissecting the contribution of a directed hydrogen bond to binding affinity and selectivity.

Computational Docking and Pharmacophore Modeling Requiring Experimentally Parameterized Input Structures

The availability of computed molecular descriptors (accessible surface area = 728.5 Ų, volume = 405.5 ų, globularity = 0.056) [1] supports the use of this compound as a structurally characterized input for molecular docking studies, molecular dynamics simulations, and pharmacophore model generation. When experimental bioactivity data become available (e.g., from in-house screening), these pre-computed descriptors will enable rapid QSAR model building and virtual screening campaigns.

Quote Request

Request a Quote for N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.